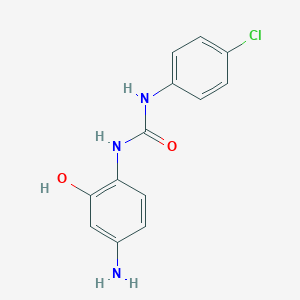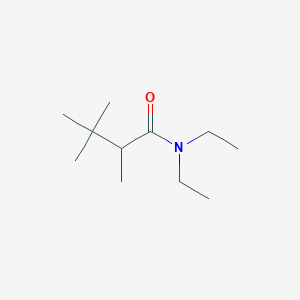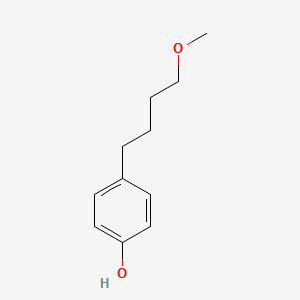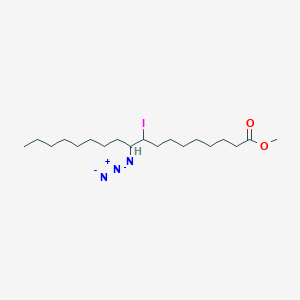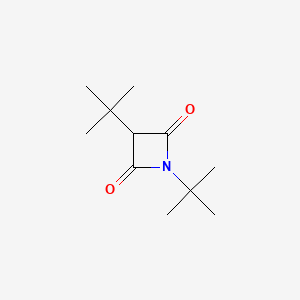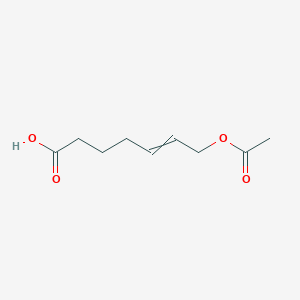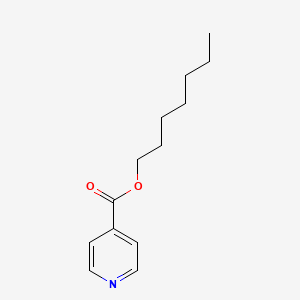
Isonicotinic acid, heptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, heptyl ester is an organic compound with the molecular formula C13H19NO2. It is a derivative of isonicotinic acid, where the carboxylic acid group is esterified with heptyl alcohol. This compound is part of a broader class of esters, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, heptyl ester typically involves the esterification of isonicotinic acid with heptyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
Isonicotinic acid+Heptyl alcoholH2SO4Isonicotinic acid, heptyl ester+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of azeotropic distillation can also help in removing water formed during the reaction, thereby driving the equilibrium towards ester formation .
Análisis De Reacciones Químicas
Types of Reactions: Isonicotinic acid, heptyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Isonicotinic acid and heptyl alcohol.
Reduction: Isonicotinic alcohol and heptyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isonicotinic acid, heptyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of isonicotinic acid, heptyl ester is largely dependent on its derivatives and their specific applications. For instance, isoniazid, a derivative of isonicotinic acid, works by inhibiting the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall, leading to cell death. The molecular targets and pathways involved include the enzyme InhA, which is essential for mycolic acid synthesis .
Comparación Con Compuestos Similares
Nicotinic acid:
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position instead of the 4-position.
Isoniazid: A hydrazide derivative of isonicotinic acid used as a first-line treatment for tuberculosis.
Uniqueness: Isonicotinic acid, heptyl ester is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to its parent acid and other derivatives. Its applications in various fields, particularly in the synthesis of complex organic molecules and its potential antimicrobial properties, highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
92197-21-2 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
heptyl pyridine-4-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-6-11-16-13(15)12-7-9-14-10-8-12/h7-10H,2-6,11H2,1H3 |
Clave InChI |
MRYKDPMXKZAQTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
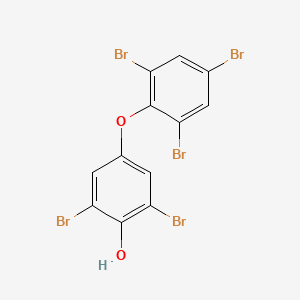
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)



